1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
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Overview
Description
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties and versatility.
Preparation Methods
The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the piperidine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like oxalyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxalyl chloride in methanol for mild deprotection and trifluoroacetic acid for Boc removal . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polycyclic indazole derivatives, which are ERK inhibitors.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its ability to act as a protecting group for amines. The Boc group is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an ideal protecting group for amino functionalities . The deprotection process typically involves the generation of tert-butyl cations under acidic conditions, leading to the removal of the Boc group and the release of the free amine .
Comparison with Similar Compounds
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:
N-tert-Butoxycarbonyl-4-aminopiperidine: Similar in structure but lacks the hydroxycarbamimidoyl group.
N-tert-Butoxycarbonyl-4-hydroxypiperidine: Contains a hydroxyl group instead of the hydroxycarbamimidoyl group.
N-tert-Butoxycarbonyl-4-carbamoylpiperidine: Features a carbamoyl group instead of the hydroxycarbamimidoyl group.
Properties
CAS No. |
280110-63-6 |
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Molecular Formula |
C11H21N3O3 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
KMBRLTGPGNMNIY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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